9H-Tribenzo[a,c,e][7]annulen-9-one
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Overview
Description
9H-Tribenzoa,c,eannulen-9-one is a unique organic compound characterized by its saddle-shaped structure and inherent chirality This compound belongs to the class of tribenzoannulenes, which are known for their conformational stability and chiral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Tribenzoa,c,eannulen-9-one typically involves the palladium-catalyzed coupling of hydrazone derivatives of the compound with benzyl bromides. The key step in this process is the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . This method allows for the efficient and enantioselective synthesis of inherently chiral tribenzoannulene derivatives under mild conditions.
Industrial Production Methods: While specific industrial production methods for 9H-Tribenzoa,c,eannulen-9-one are not extensively documented, the synthetic route involving palladium-catalyzed coupling is scalable and can be adapted for larger-scale production. The use of palladium catalysts and hydrazone derivatives ensures high yields and enantioselectivity, making it a viable method for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9H-Tribenzoa,c,eannulen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly involving halogens, can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
9H-Tribenzoa,c,eannulen-9-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand platform in various catalytic reactions, including palladium-catalyzed Tsuji-Trost and rhodium-catalyzed 1,4-addition reactions
Biology: Its chiral properties make it a valuable tool in the study of stereoselective synthesis and chiral recognition processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound’s stability and unique structure make it suitable for use in the development of advanced materials and functional polymers.
Mechanism of Action
The mechanism of action of 9H-Tribenzoa,c,eannulen-9-one involves its interaction with various molecular targets and pathways. The compound’s inherent chirality and stable structure allow it to act as an effective ligand in catalytic reactions. The formation of the exocyclic double bond through carbene migration insertion and β-hydride elimination is a key step in its synthesis, which also contributes to its enantioselectivity . Density functional theory calculations have provided insights into the origin of the observed enantioselectivity, highlighting the importance of asymmetric β-hydrogen elimination .
Comparison with Similar Compounds
- 9-Benzylidene-9H-tribenzo a,c,eannulene: This compound shares a similar structure but differs in the presence of a benzylidene group, which imparts different chemical properties and reactivity .
- Tribenzo[a,c,e]cycloheptene: Another related compound with a similar core structure but different functional groups, leading to variations in its chemical behavior .
Uniqueness: 9H-Tribenzoa,c,eannulen-9-one stands out due to its inherent chirality and stable saddle-shaped structure These properties make it a valuable compound for studying stereoselective synthesis and for use as a ligand in various catalytic reactions
Properties
IUPAC Name |
tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJROVMTUTAVKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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